Cucurbitacin B - 6199-67-3

Cucurbitacin B

Catalog Number: EVT-265599
CAS Number: 6199-67-3
Molecular Formula: C32H46O8
Molecular Weight: 558.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cucurbitacin B is a natural tetracyclic triterpenoid compound [, ], belonging to the cucurbitacin family [, ], primarily found in plants of the Cucurbitaceae family [, , , , ]. This family is known for producing edible fruits like pumpkins, gourds, and squashes [, ]. Cucurbitacin B is also found in the Cruciferae family []. Its presence in plants is often associated with a bitter taste, distinguishing edible and medicinal varieties []. This compound exhibits a wide array of biological activities, making it a subject of extensive scientific research, particularly in the fields of cancer biology, immunology, and cell signaling [, , , , , , , , , , , , , , , , , , , , ].

Cucurbitacin E

Relevance: Cucurbitacin E exhibits a greater potency than cucurbitacin B in inducing the browning of white adipocytes. [] This suggests subtle structural differences within the cucurbitacin family can lead to significant differences in biological activity.

Dihydrocucurbitacin B

Relevance: Dihydrocucurbitacin B exhibits a similar cytotoxic effect to cucurbitacin B on breast cancer cell lines, particularly in inhibiting Wnt signaling pathways. [] This highlights the importance of the overall cucurbitacin scaffold for its biological activity, as minor modifications may not abolish its effects.

Isocucurbitacin B

Relevance: Isocucurbitacin B is often found alongside cucurbitacin B in plants like Trichosanthes bracteata root extracts. [] This co-occurrence suggests they might share biosynthetic pathways and potentially exhibit overlapping biological activities.

23,24-Dihydrocucurbitacin B

Relevance: Similar to isocucurbitacin B, 23,24-dihydrocucurbitacin B is also found in Trichosanthes bracteata roots, suggesting shared biosynthetic origins with cucurbitacin B. [] This modification may impact its biological activity compared to cucurbitacin B.

23,24-Dihydroisocucurbitacin B

Relevance: The presence of 23,24-dihydroisocucurbitacin B in Trichosanthes bracteata alongside cucurbitacin B and its other derivatives further emphasizes the diversity within this class of compounds arising from a single plant source. [] Further research is needed to understand how these modifications affect their individual biological activities compared to cucurbitacin B.

Cucurbitacin I

Relevance: Cucurbitacin I, like cucurbitacin B, induces the browning of white adipocytes, though it exhibits the weakest potency among cucurbitacins B, E, and I. [] This suggests that even subtle differences in the structures of cucurbitacins can lead to varying degrees of biological activity.

Source and Classification

Cucurbitacin B is found in multiple plant species, particularly within the Cucurbitaceae family. It is one of over 40 known cucurbitacins, which are categorized into various groups based on their structural variations. The classification of cucurbitacins includes groups A through R, with cucurbitacin B belonging to group B due to its specific molecular configuration .

Synthesis Analysis

The synthesis of cucurbitacin B and its derivatives has been extensively studied. Various methods have been developed to modify its structure for enhanced biological activity.

Synthetic Methods

  1. Direct Extraction: Cucurbitacin B can be isolated from plant sources using solvent extraction techniques, typically involving methanol or ethanol.
  2. Chemical Synthesis:
    • Protection and Acylation: The hydroxyl groups in cucurbitacin B can be selectively protected using reagents like t-butyldimethylsilyl chloride (TBSCl) before undergoing acylation. This allows for the creation of ester derivatives that exhibit improved anti-cancer activities .
    • Esterification: Derivatives are synthesized by coupling protected cucurbitacin B with various carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) .
  3. Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave energy during the synthesis process, allowing for more efficient production of derivatives .
Molecular Structure Analysis

Cucurbitacin B has a complex molecular structure characterized by a tetracyclic framework.

Structural Data

  • Molecular Formula: C27H40O7
  • Molecular Weight: 460.6 g/mol
  • Key Functional Groups: The structure includes multiple hydroxyl groups, contributing to its reactivity and biological properties.
  • Stereochemistry: The stereochemical configuration is crucial for its biological activity, with specific spatial arrangements influencing interactions with biological targets .
Chemical Reactions Analysis

Cucurbitacin B participates in various chemical reactions that modify its structure and enhance its pharmacological properties.

Key Reactions

  1. Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which often exhibit altered biological activities compared to the parent compound.
  2. Oxidation Reactions: Cucurbitacin B can undergo oxidation to form derivatives with varying degrees of biological activity.
  3. Conjugation Reactions: It can be conjugated with other bioactive molecules or functional groups to enhance solubility and bioavailability .
Mechanism of Action

Cucurbitacin B exerts its pharmacological effects through several mechanisms:

  1. Inhibition of Signal Transduction Pathways: It has been shown to inhibit pathways involving signal transducer and activator of transcription 3 (STAT3), which is often activated in cancer cells, leading to apoptosis or cell cycle arrest .
  2. Induction of Apoptosis: Cucurbitacin B activates mitochondrial pathways that trigger programmed cell death in cancer cells, enhancing its potential as an anti-cancer agent .
  3. Cell Cycle Arrest: It disrupts normal cell cycle progression, particularly at the G1-S checkpoint, preventing cancer cell proliferation .
Physical and Chemical Properties Analysis

Cucurbitacin B possesses distinct physical and chemical properties:

  • Solubility: It is hydrophobic and soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • UV Absorption: It exhibits absorption maxima for ultraviolet light typically ranging from 228 to 234 nm .
Applications

Cucurbitacin B has significant scientific applications:

  1. Anti-Cancer Research: Due to its potent cytotoxic effects against various cancer cell lines, it is being explored as a potential therapeutic agent for treating cancers such as hepatocellular carcinoma .
  2. Pharmacological Studies: Its ability to modulate key signaling pathways makes it a valuable compound for studying mechanisms of disease and drug action.
  3. Natural Product Chemistry: As a representative compound of cucurbitacins, it serves as a model for synthesizing new derivatives with improved pharmacological profiles .
Pharmacological Mechanisms of Cucurbitacin B

Modulation of JAK/STAT3 Signaling in Inflammation and Oncogenesis

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a central conduit for cytokines and growth factors, driving inflammation, cell survival, and tumor progression. CuB exerts potent inhibitory effects on this axis through multiple strategies.

In SH-SY5Y human neuroblastoma cells, CuB (0–128 μM) suppressed phosphorylation of JAK2 (Tyr1007/1008) and STAT3 (Tyr705), leading to downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1). This inhibition induced G2/M cell cycle arrest and apoptosis, evidenced by increased Annexin V staining and Bax/Bcl-2 ratio shifts [2]. Similarly, colorectal cancer studies revealed CuB binds directly to STAT3, impeding its nuclear translocation and DNA-binding capacity. Consequently, STAT3-dependent genes (e.g., Bcl-2, Mcl-1, survivin) were suppressed, sensitizing HCT116 and CT-26 cells to apoptosis [6].

Beyond direct tumor cell targeting, CuB remodels the immunosuppressive tumor microenvironment (TME). In colorectal models, CuB (0.05–0.2 μM) blocked interleukin-6 (IL-6)-driven M2 macrophage polarization by inhibiting JAK2/STAT3, reducing pro-metastatic cytokines and enhancing CD4+/CD8+ T-cell infiltration in murine xenografts [6]. This dual targeting of tumor-intrinsic and extrinsic STAT3 activation underscores CuB’s potential as an oncotherapeutic agent.

Table 1: JAK/STAT3-Dependent Molecular Targets of Cucurbitacin B in Cancer Models

Cancer TypeCell Line/ModelKey TargetsFunctional Outcome
NeuroblastomaSH-SY5Y↓p-JAK2, ↓p-STAT3, ↓Cyclin B1G2/M arrest, apoptosis
ColorectalHCT116/CT-26↓STAT3 nuclear translocationSuppressed M2 polarization
PancreaticBxPC-3↓p-STAT3, ↓Bcl-2, ↓survivinSynergistic cytotoxicity
Non-small cell lungA549/DDP↓STAT3-DNA bindingReversed chemoresistance

Nrf2/ARE Pathway Activation in Antioxidant and Cytoprotective Responses

The nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway orchestrates cellular defense against oxidative stress. CuB activates this axis, enhancing the transcription of cytoprotective enzymes.

In osteoarthritis (OA) models, CuB (10–50 nM) upregulated Nrf2 nuclear accumulation and heme oxygenase-1 (HO-1) expression in chondrocytes. This activation suppressed IL-1β-induced reactive oxygen species (ROS) and NLRP3 inflammasome assembly, preserving extracellular matrix (ECM) components like collagen II and aggrecan [3]. Network pharmacology analyses identified Nrf2 as a primary target for CuB in OA, with molecular docking confirming strong binding affinity [3]. Parallel studies in cerebral ischemia-reperfusion injury demonstrated CuB reduced malondialdehyde (MDA) and superoxide dismutase (SOD) depletion while enhancing glutathione (GSH) synthesis via Nrf2/HO-1, mitigating neuronal apoptosis [1] [5].

Notably, Nrf2 activation also exhibits context-dependent duality. In cancer cells, CuB-induced ROS amplification (e.g., via SLC7A11) triggers ferroptosis, an iron-dependent cell death pathway [5]. This contrasts with its protective role in non-transformed cells, highlighting tissue-specific pharmacological outcomes.

Table 2: Oxidative Stress Markers Modulated by Cucurbitacin B via Nrf2

Disease ModelOxidative MarkerEffect of CuBNrf2 Target Gene
Liver injury↑Lipid ROS, ↑MDA, ↓GSHPotentiated ferroptosisSLC7A11
Osteoarthritis↓IL-1β-induced ROSECM protectionHO-1
Ischemia-reperfusion↓MDA, ↑SOD, ↑GSHNeuroprotectionHO-1, SOD

Suppression of NF-κB-Mediated Pro-Inflammatory Cytokine Production

Nuclear factor kappa-B (NF-κB) is a master regulator of inflammation, controlling genes encoding cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules. CuB disrupts NF-κB activation at multiple nodes.

In gouty arthritis models, CuB (0.5–2 μM) inhibited toll-like receptor 4 (TLR4)-primed NLRP3 inflammasome activation in macrophages. By suppressing IκB kinase (IKK)-dependent IκBα degradation, CuB prevented NF-κB nuclear translocation, reducing pro-IL-1β synthesis and caspase-1 cleavage. This led to decreased IL-1β/IL-18 secretion and ameliorated monosodium urate crystal-induced inflammation in vivo [3] [5]. Similarly, TGF-β1-induced epithelial-mesenchymal transition (EMT) in A549 lung cancer cells was reversed by CuB (25–100 nM) via NF-κB inhibition. CuB downregulated Snail and Twist transcription factors, restoring E-cadherin and suppressing vimentin/N-cadherin [4].

Mechanistic studies reveal CuB binds p65 (RelA), impeding its DNA-binding capacity. This interaction synergizes with Nrf2 activation, as NF-κB and Nrf2 exhibit reciprocal inhibition. In OA chondrocytes, CuB concurrently activated Nrf2 and suppressed NF-κB, creating an anti-inflammatory feedback loop [3].

AMPK and MAPK Pathway Regulation in Metabolic and Stress Responses

Cucurbitacin B differentially regulates mitogen-activated protein kinase (MAPK) subfamilies—extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), p38—and AMP-activated protein kinase (AMPK), tailoring cellular responses to metabolic and genotoxic stress.

In neuroblastoma cells, CuB (0–128 μM) suppressed phospho-ERK while activating JNK and p38, shifting the balance toward pro-apoptotic signaling. JNK/p38 activation increased p53 phosphorylation and Bax translocation, culminating in mitochondrial apoptosis [2]. Conversely, pancreatic cancer studies revealed temporal plasticity: CuB (0.3 μM) initially suppressed ERK within 6 hours but triggered rebound activation at 12 hours via AMPK upregulation. This adaptive ERK reactivation conferred transient resistance, reversed by co-administration of the ERK inhibitor SCH772984 [9].

AMPK serves as a metabolic sensor linking CuB to autophagy modulation. In hepatocellular carcinoma, CuB activated AMPK, inhibiting mTORC1 and unleashing autophagic flux via ULK1 phosphorylation. This autophagy induction either preceded apoptosis or provided a cytoprotective buffer, contingent on nutrient availability [1] [9].

PI3K/Akt/mTOR Axis Inhibition in Tumor Microenvironment Remodeling

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway integrates growth signals to regulate cell survival, proliferation, and angiogenesis. CuB antagonizes this axis through direct and indirect mechanisms.

In gefitinib-resistant non-small cell lung cancer (NSCLC), CuB (50–200 nM) suppressed PI3K/Akt/mTOR signaling by degrading epidermal growth factor receptor (EGFR). This inhibited TGF-β1-induced EMT, reducing cell migration/invasion and resensitizing tumors to tyrosine kinase inhibitors [4] [10]. Pancreatic cancer studies confirmed CuB downregulated p-Akt (Ser473/Thr308) and p-mTOR, decreasing anti-apoptotic proteins (Bcl-2, Bcl-xL) and angiogenic factors (VEGF, MMP-9) [9].

CuB also reshapes the TME by targeting stromal components. In colorectal cancer, it inhibited PI3K/Akt-dependent macrophage polarization toward M2 protumorigenic phenotypes. Combined with STAT3 inhibition, this normalized immune cell infiltration and suppressed metastasis in vivo [6] [7].

Table 3: CuB-Induced PI3K/Akt/mTOR Inhibition Across Tumor Microenvironments

Tumor TypeMicroenvironment ComponentCuB EffectDownstream Impact
Pancreatic ductal adenocarcinomaCancer-associated fibroblasts↓p-Akt, ↓HIF-1αReduced VEGF/MMP secretion
Non-small cell lungGefitinib-resistant cells↓p-mTOR, ↓p-S6KReversed EMT, ↓invasion
ColorectalTumor-associated macrophages↓M2 polarization↑CD8+ T cells, ↓metastasis

Properties

CAS Number

6199-67-3

Product Name

Cucurbitacin B

IUPAC Name

[(E)-6-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

Molecular Formula

C32H46O8

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+

InChI Key

IXQKXEUSCPEQRD-OUKQBFOZSA-N

SMILES

O[C@@H]1C(C(C)(C)C2=CC[C@]([C@@](C[C@@H](O)[C@]3([H])[C@](O)(C)C(/C=C/C(C)(C)OC(C)=O)=O)(C)[C@]3(C)CC4=O)([H])[C@]4(C)[C@]2([H])C1)=O

Solubility

Soluble in DMSO

Synonyms

Cucurbitacin B; Cuc B; NSC 49451; NSC 144154.

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.